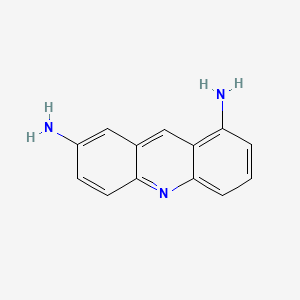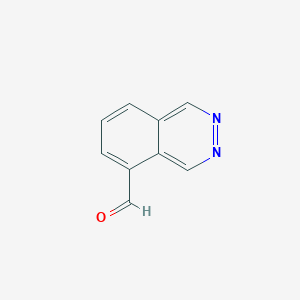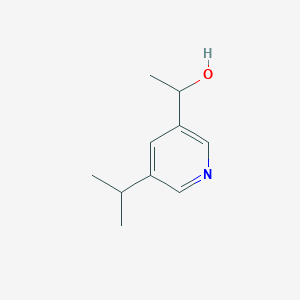![molecular formula C44H44O2S3 B13138257 1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 82188-22-5](/img/structure/B13138257.png)
1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is a complex organic compound characterized by the presence of three tert-butylphenylthio groups attached to an anthracene-9,10-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-(tert-butyl)phenylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts and Reagents: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the thiolation reaction. The reaction mixture is stirred at a controlled temperature, usually between 0°C and 25°C, for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The tert-butylphenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.
Substitution: Nucleophiles such as amines or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its structural features may contribute to the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and apoptosis. The exact pathways depend on the specific biological context and the compound’s mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione: The parent compound with similar structural features.
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione derivatives: Compounds with slight modifications to the tert-butylphenylthio groups or the anthracene core.
Other anthracene-9,10-dione derivatives: Compounds with different substituents on the anthracene-9,10-dione core.
Uniqueness
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is unique due to its specific arrangement of tert-butylphenylthio groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
82188-22-5 |
|---|---|
Formule moléculaire |
C44H44O2S3 |
Poids moléculaire |
701.0 g/mol |
Nom IUPAC |
1,4,5-tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C44H44O2S3/c1-42(2,3)27-13-19-30(20-14-27)47-34-12-10-11-33-37(34)41(46)39-36(49-32-23-17-29(18-24-32)44(7,8)9)26-25-35(38(39)40(33)45)48-31-21-15-28(16-22-31)43(4,5)6/h10-26H,1-9H3 |
Clé InChI |
SRGZJLHUVLBPNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C3=O)C=CC=C5SC6=CC=C(C=C6)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)

![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)



![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)


![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
